Kinase Inhibitor Potency: Downstream Aurora A/B Affinity vs. In-Class CDK2-Selective Comparator
The target compound functions as the core scaffold of CYC116, a clinical-stage Aurora kinase inhibitor. CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) exhibits Ki values of 8.0 nM and 9.2 nM against Aurora A and Aurora B kinases, respectively, demonstrating 50-fold selectivity over cyclin-dependent kinases (CDKs) [1]. In contrast, the structurally related N,4-dimethyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (bearing an N-methylated 2-amino group on the thiazole) shows a substantially weaker Ki of 156 nM against CDK2—a 17- to 19.5-fold reduction in potency compared to the Aurora-targeting CYC116 scaffold [2]. This divergence illustrates that the 2-amino group of the target compound is a critical pharmacophoric element for achieving sub-10 nM Aurora kinase engagement, while N-methylation redirects selectivity toward CDK2 with a significant penalty in absolute affinity.
| Evidence Dimension | Kinase inhibition constant (Ki) against Aurora A and Aurora B vs. CDK2 |
|---|---|
| Target Compound Data | Ki (Aurora A) = 8.0 nM; Ki (Aurora B) = 9.2 nM (as CYC116 derivative) |
| Comparator Or Baseline | N,4-Dimethyl analog: Ki (CDK2) = 156 nM; Ki (CDK4) = 943 nM; Ki (CDK9) = 2,610 nM |
| Quantified Difference | 17- to 19.5-fold higher potency for Aurora A/B over CDK2; 50-fold selectivity window for Aurora kinases over CDKs for CYC116 |
| Conditions | In vitro kinase inhibition assay; recombinant human kinases; ATP concentration at Km |
Why This Matters
For procurement decisions in kinase inhibitor development, the free 2-amino group on the thiazole ring is non-negotiable for Aurora kinase targeting; N-alkylated analogs diverge in both kinase selectivity profile and absolute potency, making them unsuitable surrogates for Aurora-focused programs.
- [1] Wang, S. et al. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. J. Med. Chem. 2010, 53, 4367–4378. View Source
- [2] BindingDB Entry BDBM50319618 (CHEMBL1084629). N,4-Dimethyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine: Ki values against CDK2, CDK4, CDK9. View Source
